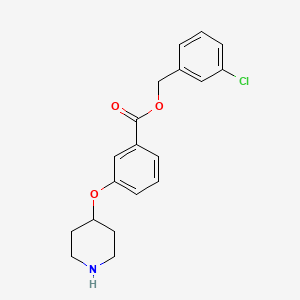
(3-Chlorophenyl)methyl 3-piperidin-4-yloxybenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Chlorophenyl)methyl 3-piperidin-4-yloxybenzoate is a chemical compound that features a combination of a chlorophenyl group, a piperidine ring, and a benzoate ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chlorophenyl)methyl 3-piperidin-4-yloxybenzoate typically involves the reaction of 3-chlorobenzyl alcohol with 3-piperidin-4-yloxybenzoic acid. The reaction is often carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate esterification. The reaction conditions usually include refluxing the mixture in an appropriate solvent like dichloromethane (DCM) for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent quality control measures, would be essential to meet industrial standards.
化学反应分析
Types of Reactions
(3-Chlorophenyl)methyl 3-piperidin-4-yloxybenzoate can undergo various chemical reactions, including:
Oxidation: The chlorophenyl group can be oxidized to form corresponding chlorobenzoic acids.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar solvents.
Major Products
Oxidation: 3-Chlorobenzoic acid derivatives.
Reduction: (3-Chlorophenyl)methyl 3-piperidin-4-yloxybenzyl alcohol.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学研究应用
(3-Chlorophenyl)methyl 3-piperidin-4-yloxybenzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials with specific chemical properties.
作用机制
The mechanism of action of (3-Chlorophenyl)methyl 3-piperidin-4-yloxybenzoate involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, potentially modulating their activity. The chlorophenyl group may enhance the compound’s binding affinity and specificity for certain receptors. The ester linkage allows for hydrolysis, releasing active metabolites that exert biological effects.
相似化合物的比较
Similar Compounds
- (4-Chlorophenyl)methyl 3-piperidin-4-yloxybenzoate
- (3-Fluorophenyl)methyl 3-piperidin-4-yloxybenzoate
- (3-Bromophenyl)methyl 3-piperidin-4-yloxybenzoate
Uniqueness
(3-Chlorophenyl)methyl 3-piperidin-4-yloxybenzoate is unique due to the presence of the 3-chlorophenyl group, which imparts specific electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from its analogs with different substituents.
属性
分子式 |
C19H20ClNO3 |
|---|---|
分子量 |
345.8 g/mol |
IUPAC 名称 |
(3-chlorophenyl)methyl 3-piperidin-4-yloxybenzoate |
InChI |
InChI=1S/C19H20ClNO3/c20-16-5-1-3-14(11-16)13-23-19(22)15-4-2-6-18(12-15)24-17-7-9-21-10-8-17/h1-6,11-12,17,21H,7-10,13H2 |
InChI 键 |
YVMFIOWBWUSEAY-UHFFFAOYSA-N |
规范 SMILES |
C1CNCCC1OC2=CC=CC(=C2)C(=O)OCC3=CC(=CC=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















